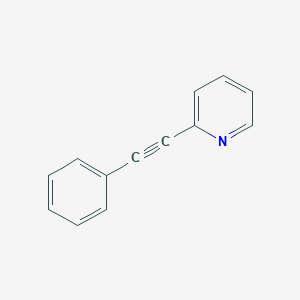

2-(2-Phenylethynyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODTWUBQTXSTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157032 | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-42-9 | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXN9KA7YPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Phenylethynyl)pyridine and its Role as a Ligand

Abstract

This technical guide provides a comprehensive overview of 2-(2-phenylethynyl)pyridine, a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry, materials science, and drug development. We will delve into its synthesis, explore its diverse coordination behavior with various transition metals, and analyze the profound impact of its structural and electronic properties on the resulting metal complexes. The guide will detail established experimental protocols, present key photophysical and electrochemical data, and discuss the application of these complexes in fields ranging from catalysis to medicinal chemistry. This document is intended for researchers, scientists, and professionals seeking a deep, practical understanding of this important molecular scaffold.

Introduction: The Architectural Appeal of 2-(2-Phenylethynyl)pyridine

2-(2-Phenylethynyl)pyridine, hereafter referred to as PEP, is a bifunctional organic molecule characterized by a pyridine ring linked to a phenyl group via a rigid ethynyl (-C≡C-) bridge. This unique architecture imparts a fascinating combination of electronic and steric properties, making it an exceptional ligand in coordination chemistry.

-

The Pyridine Moiety: The pyridine ring offers a classic Lewis basic nitrogen atom, providing a strong σ-donating site for coordination to a metal center.[1]

-

The Phenylethynyl Group: This extended π-conjugated system is not merely a passive structural element. It significantly influences the electronic properties of the ligand and its metal complexes. The rigid, linear nature of the acetylene linker imposes specific steric constraints, which can be exploited to control the geometry and reactivity of the resulting complexes. Furthermore, the phenyl ring can be readily functionalized, allowing for the fine-tuning of the ligand's properties.

A notable derivative, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been extensively studied as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), highlighting the biomedical relevance of this molecular framework.[2][3] MPEP's discovery has spurred research into related compounds for treating a variety of central nervous system disorders, including anxiety, depression, and Parkinson's disease.[2][4] This guide, however, will focus on the parent compound's fundamental role as a ligand in shaping the properties of transition metal complexes.

Synthesis and Characterization of 2-(2-Phenylethynyl)pyridine

The most prevalent and efficient method for synthesizing PEP is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl or vinyl halide (2-bromopyridine).

The choice of a palladium catalyst, typically complexed with phosphine ligands like PPh₃, is critical as it facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A copper(I) co-catalyst (e.g., CuI) is indispensable; it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step for an efficient reaction at room temperature.[4]

Experimental Protocol: Synthesis of 2-(2-Phenylethynyl)pyridine

This protocol describes a standard laboratory procedure for the synthesis of PEP via a Sonogashira coupling.

Materials:

-

2-Bromopyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). The triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction.

-

Substrate Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM and filter it through a pad of Celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with a saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-phenylethynyl)pyridine as a solid.

Workflow for PEP Synthesis

Caption: Sonogashira coupling workflow for PEP synthesis.

Characterization

The identity and purity of the synthesized PEP should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR will show characteristic signals for the pyridyl and phenyl protons in the aromatic region. The ¹³C NMR will show the key quaternary carbon signals for the alkyne bond.

-

Infrared (IR) Spectroscopy: A characteristic C≡C stretching frequency will be observed around 2220 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₃H₉N, M.W. = 179.22 g/mol ).

Coordination Chemistry: The Versatility of PEP as a Ligand

PEP can coordinate to metal centers in several distinct modes, a versatility that is central to its utility in constructing functional metal complexes.

Monodentate N-Coordination

The most straightforward coordination mode involves the donation of the lone pair of electrons from the pyridine nitrogen to a metal center. In this mode, PEP acts as a simple L-type ligand, similar to pyridine itself. This is common in complexes where other, more strongly coordinating ligands are present, such as in [Ru(bpy)₂(PEP)]²⁺ (where bpy = 2,2'-bipyridine).

Bidentate C^N Cyclometalation

A more advanced and powerful coordination mode is cyclometalation. Here, the ligand acts as a bidentate, dianionic C^N donor. This process involves the coordination of the pyridine nitrogen followed by the activation of an ortho C-H bond on the phenyl ring, leading to the formation of a stable five-membered metallacycle. This mode is particularly prevalent with d⁶ and d⁸ metals like Ru(II), Ir(III), and Pt(II). Cyclometalation significantly increases the rigidity and stability of the complex and has a profound impact on its electronic properties.

Bridging Modes

The alkyne unit can also participate in coordination, allowing PEP to act as a bridging ligand between two or more metal centers. This can occur through π-coordination of the alkyne to one metal while the pyridine nitrogen binds to another, leading to the formation of multinuclear arrays and coordination polymers.

Caption: Primary coordination modes of the PEP ligand.

Physicochemical Properties of PEP-based Metal Complexes

The incorporation of PEP into a metal complex dramatically influences its electronic absorption, luminescence, and redox properties. The extended π-conjugation and rigidity of the ligand are key to these effects.

Electronic Absorption and Emission

Ruthenium(II) and Iridium(III) complexes containing PEP often exhibit strong absorption bands in the visible region of the spectrum. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions.[6] The energy of these transitions can be tuned by modifying substituents on the phenyl ring.

Many of these complexes are also luminescent, exhibiting phosphorescence at room temperature.[7] The emission properties are highly sensitive to the ligand environment. The rigidity of the PEP ligand helps to minimize non-radiative decay pathways, often leading to higher quantum yields and longer excited-state lifetimes compared to complexes with more flexible ligands.[8]

Electrochemical Properties

The redox behavior of PEP complexes, typically studied by cyclic voltammetry, provides insight into the energies of the frontier molecular orbitals. The metal-centered oxidation (e.g., Ru(II)/Ru(III)) and ligand-centered reduction potentials are influenced by the electronic character of the PEP ligand. The electron-withdrawing nature of the pyridine ring and the extended π-system can stabilize the metal d-orbitals and influence the energy of the ligand's lowest unoccupied molecular orbital (LUMO).

Data Summary: Representative Ruthenium(II) Complex

The table below summarizes typical photophysical and electrochemical data for a hypothetical heteroleptic ruthenium(II) complex, [Ru(bpy)₂(PEP)]²⁺, in acetonitrile solution to illustrate the concepts discussed.

| Property | Symbol | Typical Value | Significance |

| Absorption Maximum | λabs (MLCT) | 450 - 470 nm | Governs light-harvesting efficiency in the visible spectrum.[7] |

| Emission Maximum | λem | 620 - 650 nm | Determines the color of emitted light; useful for imaging/sensing.[7] |

| Luminescence Quantum Yield | Φem | 0.01 - 0.05 | Efficiency of converting absorbed photons to emitted photons. |

| Excited-State Lifetime | τ | 100 - 1000 ns | Duration of the emissive state; critical for energy/electron transfer. |

| Oxidation Potential | Eox (RuII/III) | +1.1 to +1.3 V vs SCE | Energy required to remove an electron from the metal center. |

| Reduction Potential | Ered (PEP0/-) | -1.4 to -1.6 V vs SCE | Energy required to add an electron to the ligand's π* orbital. |

Applications in Research and Development

The unique properties of PEP-containing metal complexes make them valuable candidates for a range of applications.

Catalysis

Palladium complexes featuring PEP and its derivatives have shown activity in various cross-coupling reactions.[9] The defined steric environment and strong σ-donation from the pyridine can stabilize the catalytic species, influencing both activity and selectivity. For instance, palladium(II) complexes have been investigated for the homocoupling of phenylacetylene and in Suzuki-Miyaura cross-coupling reactions.[10]

Photophysics and Materials Science

The strong absorption and luminescent properties of Ru(II) and Ir(III) PEP complexes make them highly attractive for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Cyclometalated iridium(III) complexes are state-of-the-art phosphorescent emitters in OLEDs. The PEP ligand framework can be used to create highly efficient red or orange emitters.

-

Photosensitizers: The ability to absorb visible light and generate a long-lived triplet excited state is the defining characteristic of a photosensitizer.[11] These complexes can be used in photodynamic therapy (PDT) to generate singlet oxygen or in artificial photosynthesis to drive light-induced chemical reactions.

-

Chemosensors: The luminescence of these complexes can be sensitive to the presence of specific ions or molecules, making them useful as probes in chemical sensing applications.[12]

Bioinorganic and Medicinal Chemistry

Beyond the direct pharmacological activity of MPEP, metal complexes incorporating the PEP scaffold are being explored for therapeutic and diagnostic purposes. The interaction of these complexes with biomolecules like DNA and proteins has been investigated, with some palladium and platinum complexes showing potential as anticancer agents.[10] The ability to functionalize the phenyl ring allows for the attachment of targeting moieties to direct these complexes to specific cells or tissues.

Conclusion and Future Perspectives

2-(2-Phenylethynyl)pyridine is a ligand of remarkable versatility, bridging the gap between simple N-heterocyclic donors and complex, multifunctional scaffolds. Its rigid, conjugated structure provides a powerful tool for tuning the electronic, photophysical, and catalytic properties of metal complexes. While its derivative MPEP has already made a significant impact in neuropharmacology, the broader potential of PEP as a fundamental building block in coordination chemistry continues to be explored.

Future research will likely focus on the development of more complex, functionalized PEP derivatives to create highly tailored catalysts, next-generation luminescent materials for displays and lighting, and targeted therapeutic agents. The insights gained from studying this seemingly simple ligand will undoubtedly continue to advance the frontiers of inorganic and materials chemistry.

References

-

National Center for Biotechnology Information (2007). 2-[11C]Methyl-6-(2-phenylethynyl)pyridine. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

-

Wikipedia (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Retrieved from: [Link]

-

Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 42(5), 587-595. Available from: [Link]

-

Varma, R. S., et al. (2005). Synthesis and Pharmacological Evaluation of Phenylethynyl[2][3][4]methyltriazines as Analogues of 3-Methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 48(13), 4404-4413. Available from: [Link]

-

Das, S., & Ghorai, P. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. Available from: [Link]

-

O'Keeffe, G. (n.d.). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository. Retrieved from: [Link]

-

Campagna, S., et al. (2007). Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands. Inorganic Chemistry, 46(10), 4155-4165. Available from: [Link]

-

Li, Z., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Journal of the American Chemical Society. Available from: [Link]

-

Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available from: [Link]

-

Zhang, L., et al. (2021). Halogen effects on phenylethynyl palladium(II) complexes for living polymerization of isocyanides: a combined experimental and computational investigation. Chinese Journal of Polymer Science, 39(10), 1275-1283. Available from: [Link]

-

Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6853. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Mpep. PubChem. Retrieved from: [Link]

-

Le Floch, P., et al. (2002). Palladium Complexes of a Novel Family of P,N-Chelates, the 2-(2-Pyridyl)phospholes: Synthesis, Structural Characterization, and Catalytic Activity for Olefin/CO Copolymerization. Organometallics, 21(8), 1681-1689. Available from: [Link]

-

Zhao, J., et al. (2015). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Dalton Transactions, 44(20), 9494-9502. Available from: [Link]

-

Malherbe, P., et al. (2006). A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Molecular Pharmacology, 69(4), 1337-1347. Available from: [Link]

-

Bera, S., et al. (2021). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 50(44), 16045-16061. Available from: [Link]

-

Baranov, A., et al. (2022). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. Molecules, 27(19), 6652. Available from: [Link]

-

Request PDF (n.d.). Photophysical Properties of some Ruthenium (II) Homoleptic substituted terpyridine complexes. Retrieved from: [Link]

-

Wikipedia (n.d.). Transition metal pyridine complexes. Retrieved from: [Link]

Sources

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. umtm.cz [umtm.cz]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen effects on phenylethynyl palladium(II) complexes for living polymerization of isocyanides: a combined experimental and computational investigation [sciengine.com]

- 10. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. doras.dcu.ie [doras.dcu.ie]

Alkynylpyridine Ligands in Coordination Chemistry: A Guide to Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fundamental Framework: Understanding the Alkynylpyridine Scaffold

The power of an alkynylpyridine ligand lies in the synergistic interplay between its two core components: the pyridine ring and the alkynyl group. The pyridine nitrogen atom serves as a primary coordination site, acting as a Lewis base.[1] The electronic nature of the pyridine ring can be readily tuned through substitution, influencing its σ-donor and π-acceptor properties.[2][3]

The alkynyl substituent introduces several key features:

-

Linearity and Rigidity: The sp-hybridized carbons of the alkyne enforce a linear geometry, which can be exploited to create well-defined, rigid supramolecular structures and polymers.

-

π-System Extension: The alkyne's π-orbitals can conjugate with the pyridine's aromatic system, extending the electronic delocalization across the ligand. This extended π-system is crucial for modulating the photophysical and electronic properties of the resulting metal complexes.[4]

-

Secondary Coordination Site: The alkyne's π-system can act as a soft, secondary binding site for metal ions, leading to diverse coordination modes beyond simple N-donation.

This unique combination allows for the precise tuning of steric and electronic properties, making alkynylpyridines highly versatile "designer ligands" for a multitude of applications.

Synthesis of Alkynylpyridine Ligands: The Sonogashira Coupling as a Workhorse

The most prevalent and versatile method for synthesizing C-alkynylpyridines is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and a halopyridine.

Causality in Protocol Design: The choice of catalyst (palladium), co-catalyst (copper(I)), base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

-

Palladium Catalyst: Facilitates the oxidative addition to the halopyridine and the subsequent reductive elimination to form the product.

-

Copper(I) Co-catalyst: Activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne.

-

Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)pyridine

This protocol describes a standard Sonogashira coupling for the synthesis of a model alkynylpyridine ligand.

Materials:

-

4-Iodopyridine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Solvent and Reagents: Add anhydrous, deoxygenated THF, followed by triethylamine. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add phenylacetylene dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(phenylethynyl)pyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry and Electronic Properties

Alkynylpyridine ligands form complexes with a wide range of transition metals.[5][6] The coordination geometry and electronic structure of these complexes dictate their subsequent properties and applications.

Coordination Modes

The versatility of the alkynylpyridine scaffold gives rise to several distinct coordination modes, which can be controlled by the choice of metal, ancillary ligands, and stoichiometry.

Photophysical Properties

Metal complexes of alkynylpyridine ligands often exhibit rich photophysical properties, including intense absorption and luminescence.[7][8] The electronic transitions in these complexes are typically assigned as:

-

Intraligand (IL) transitions: π→π* transitions localized on the alkynylpyridine ligand.

-

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-based d-orbital to a ligand-based π*-orbital.[9]

-

Ligand-to-Ligand Charge Transfer (LLCT): In mixed-ligand systems, excitation from an orbital on one ligand to an orbital on another.[9]

These transitions, particularly MLCT and LLCT, are highly sensitive to the nature of the metal, the substituents on the ligand, and the solvent environment.[9][10] For example, platinum(II) complexes bearing these ligands are well-known for their ability to form aggregates, leading to remarkable photophysical properties associated with Pt-Pt and π-π interactions.[9]

| Complex Example | Absorption λmax (nm) | Emission λmax (nm) | Assignment | Reference |

| [Pt(tpy)(C≡C-Ph)]⁺ | 285-341, 420-466 | ~670 | ¹IL, ³MMLCT/³LLCT | [9] |

| [Au(C^N^C)(C≡C-R)] | Varies | Triplet/Dual Emission | ILCT, LLCT, MLCT | [11] |

| [PdCl₂(X-Py)₂] | ~260-350 | - | dπ-π* (MLCT) | [3] |

Table 1: Representative photophysical data for metal complexes featuring alkynylpyridine or related ligands. λmax values are approximate and depend on specific ligand structure and solvent. tpy = terpyridine; C^N^C = cyclometalating ligand.

Applications in Homogeneous Catalysis

The tunable electronic and steric properties of alkynylpyridine ligands make them highly effective in homogeneous catalysis.[1] They can stabilize various oxidation states of the metal center and influence the kinetics and selectivity of catalytic transformations.[12][13]

Terpyridine (tpy), a related polypyridyl ligand, provides a strong precedent for the utility of pyridine-based scaffolds in catalysis.[14] Metal-terpyridine complexes are employed in a wide array of reactions, including C-H activation, cross-coupling, and CO₂ reduction.[14][15] Nickel(II)-terpyridine complexes, for instance, are effective catalyst precursors for aromatic perfluoroalkylation.[12] The catalytic activity is often linked to the stability of critical intermediates and the redox potential of the catalyst, which can be finely tuned by the ligand.[12][16]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oaepublish.com [oaepublish.com]

- 10. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Cyclometalated Au(iii) complexes with alkynylphosphine oxide ligands: synthesis and photophysical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking the Potential of 2-(2-Phenylethynyl)pyridine: A Technical Guide for Novel Research and Development

Abstract

The pyridyl-ethynyl scaffold represents a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and synthetic tractability. While much of the research focus has been on its methylated analog, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), the parent compound, 2-(2-Phenylethynyl)pyridine, remains a largely untapped resource with significant potential.[1][2] This technical guide provides a comprehensive overview of 2-(2-Phenylethynyl)pyridine, exploring its synthesis, physicochemical properties, and, most importantly, outlining promising avenues for future research. We delve into its potential as a modulator of mGluR5, its prospective role as a scaffold for novel kinase inhibitors, and its intriguing, yet underexplored, applications in materials science, stemming from the liquid crystal properties of its derivatives.[1] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical methodologies to unlock the full potential of this versatile molecule.

The 2-(2-Phenylethynyl)pyridine Core: A Comparative Overview

The core structure of 2-(2-Phenylethynyl)pyridine, a phenyl ring linked to a pyridine ring via an acetylene bridge, imparts a linear and rigid geometry. This structural rigidity is a key attribute in drug design, as it can lead to higher binding affinity and selectivity for specific biological targets. The presence of the nitrogen atom in the pyridine ring provides a handle for hydrogen bonding and alters the electronic properties of the molecule compared to its carbocyclic counterpart, diphenylacetylene.

The most extensively studied derivative, MPEP, has a methyl group at the 6-position of the pyridine ring.[3] This seemingly minor addition has a significant impact on its pharmacological profile, rendering it a potent and selective non-competitive antagonist of the mGluR5 receptor with an IC50 of 36 nM.[2][4] MPEP is known to be systemically active and can cross the blood-brain barrier, making it a valuable tool for studying the central nervous system.[4]

The parent compound, 2-(2-Phenylethynyl)pyridine, lacks this methyl group, which is expected to influence its physicochemical properties and biological activity. A comparative analysis of their properties is crucial for understanding the structure-activity relationship (SAR) and for designing future experiments.

Table 1: Comparative Physicochemical Properties of 2-(2-Phenylethynyl)pyridine and MPEP

| Property | 2-(2-Phenylethynyl)pyridine (Predicted) | 2-Methyl-6-(phenylethynyl)pyridine (MPEP)[1][3] | Rationale for Predicted Differences |

| Molecular Formula | C₁₃H₉N | C₁₄H₁₁N | Absence of a methyl group. |

| Molecular Weight | 179.22 g/mol | 193.25 g/mol | Lower molecular weight due to the absence of the methyl group. |

| LogP (Predicted) | ~3.0 | ~3.3 | The methyl group is expected to slightly increase lipophilicity. |

| pKa (Predicted) | ~4.5 (pyridinium ion) | ~4.8 (pyridinium ion) | The electron-donating effect of the methyl group may slightly increase the basicity of the pyridine nitrogen. |

| Polar Surface Area | 12.89 Ų | 12.89 Ų | The core aromatic system remains the same. |

| Melting Point | Not available | 44.0 to 48.0 °C | Crystal packing may be affected by the absence of the methyl group. |

Potential Research Area 1: Modulation of mGluR5 and Other Neurological Targets

Given the well-established role of MPEP as an mGluR5 antagonist, the most immediate research avenue for 2-(2-Phenylethynyl)pyridine is to investigate its own activity at this receptor.[4] The absence of the methyl group could lead to several outcomes:

-

Altered Potency and Selectivity: The methyl group in MPEP may be crucial for its high-affinity binding to the allosteric site of mGluR5. 2-(2-Phenylethynyl)pyridine may exhibit lower potency, or it could potentially interact with the receptor in a different manner, for instance, as a partial antagonist or even a positive allosteric modulator.

-

Different Off-Target Profile: MPEP is known to have weak NMDA receptor antagonist activity at higher concentrations.[1] The removal of the methyl group could potentially alter this off-target activity, leading to a more selective compound.

-

Novel Allosteric Ligand: It is possible that 2-(2-Phenylethynyl)pyridine could act as a neutral allosteric ligand, binding to the MPEP site without affecting the receptor's response to glutamate but blocking the effects of other allosteric modulators.[5]

The therapeutic implications of mGluR5 modulation are vast, with potential applications in anxiety, depression, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]

Experimental Workflow: In Vitro Characterization of mGluR5 Activity

Caption: Workflow for in vitro characterization of 2-(2-Phenylethynyl)pyridine at mGluR5.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Seed cells in black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of 2-(2-Phenylethynyl)pyridine and MPEP (as a positive control). Add the compounds to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a known mGluR5 agonist (e.g., quisqualate) to the wells.

-

Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Calculate the EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Potential Research Area 2: A Scaffold for Novel Kinase Inhibitors

The pyridine ring is a common motif in many approved and investigational kinase inhibitors.[8][9] The 2-(2-Phenylethynyl)pyridine scaffold, with its rigid geometry and potential for diverse functionalization, represents an attractive starting point for the design of novel kinase inhibitors. The phenylethynyl group can be modified to introduce various substituents that can interact with specific residues in the ATP-binding pocket of kinases.

Potential kinase targets could include those implicated in cancer, such as VEGFR, PDGFR, and FLT3, or kinases involved in inflammatory signaling pathways.[10][11] The synthetic accessibility of the scaffold allows for the rapid generation of a library of analogs for screening against a panel of kinases.

Diagram: Kinase Inhibitor Discovery Strategy

Caption: Strategy for the discovery of kinase inhibitors based on the 2-(2-Phenylethynyl)pyridine scaffold.

Potential Research Area 3: Applications in Materials Science

The initial patent for MPEP as a liquid crystal highlights a fascinating and underexplored area of research for phenylethynylpyridine derivatives.[1] Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals.[12] The rigid, rod-like structure of 2-(2-Phenylethynyl)pyridine makes it an excellent candidate for forming liquid crystalline phases.

Potential research directions in this area include:

-

Synthesis of Novel Liquid Crystalline Materials: By systematically modifying the substituents on the phenyl and pyridine rings, it is possible to tune the mesomorphic properties (the temperature range and type of liquid crystal phases) of these compounds.

-

Development of Advanced Materials: Phenylethynylpyridine-based liquid crystals could find applications in displays, sensors, and other optoelectronic devices.[13][14]

-

Lyotropic Liquid Crystals for Drug Delivery: Certain amphiphilic derivatives of 2-(2-Phenylethynyl)pyridine could form lyotropic liquid crystalline phases in the presence of a solvent, which have potential applications in the formulation and delivery of bioactive agents.[15][16]

Synthesis and Characterization

The most direct and versatile method for the synthesis of 2-(2-Phenylethynyl)pyridine is the Sonogashira coupling reaction.[17][18][19] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.

Protocol: Synthesis of 2-(2-Phenylethynyl)pyridine

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base: Add anhydrous triethylamine (Et₃N) as the solvent and base.

-

Reaction Conditions: Degas the reaction mixture by bubbling argon through it for 15 minutes. Heat the reaction to 60-80°C and stir under an argon atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Sonogashira Coupling for 2-(2-Phenylethynyl)pyridine Synthesis

Caption: Schematic of the Sonogashira coupling reaction for the synthesis of 2-(2-Phenylethynyl)pyridine.

Conclusion and Future Directions

2-(2-Phenylethynyl)pyridine is a molecule of significant untapped potential. While the extensive research on its methylated analog, MPEP, provides a strong foundation for exploring its biological activities, particularly in the realm of neuroscience, this guide has highlighted two additional, equally promising research avenues in kinase inhibition and materials science. The synthetic accessibility of the 2-(2-Phenylethynyl)pyridine scaffold, coupled with its unique structural and electronic properties, makes it an ideal platform for the development of novel therapeutics and advanced materials. It is our hope that this technical guide will inspire and equip researchers to explore the full potential of this versatile and promising molecule.

References

-

2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

MPEP | C14H11N | CID 3025961 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503.

-

2-Phenylethynyl pyridine-3-carboxylate | C14H9NO2 | CID 153865490 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- Palucha, A., & Pilc, A. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 115-124.

- O'Brien, J. A., Lemaire, W., Chen, T. B., Chang, R. S., Jacobson, M. A., Ha, S. N., ... & Williams, D. L. (2003). A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5. Molecular pharmacology, 64(3), 731-740.

- El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC advances, 13(4), 2355-2369.

- Ghedini, M., Pucci, D., & Giamberini, M. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. Molecules, 26(9), 2649.

- Raut, C. N., Mane, R. B., Bagul, S. M., Janrao, R. A., & Mahulikar, P. P. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)

- Lagerwall, J. P. (2021). Liquid Crystal Research and Novel Applications in the 21st Century. Crystals, 11(7), 785.

- Wang, Y., Shi, X., Kyne, S. H., & Wang, X. (2022). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Aging Neuroscience, 14, 868404.

- Alagille, D., Baldwin, S. W., & Roth, B. L. (2014). Discovery of imidazo [1, 2-a] pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Journal of medicinal chemistry, 57(15), 6533-6543.

- Barr, J. A., & Rizwan, S. B. (2023). Recent developments with pH-responsive lyotropic liquid crystalline lipid nanoparticles for targeted bioactive agent delivery. Expert opinion on drug delivery, 20(9), 1215-1229.

- Karim, F., Wang, X., & Gereau, R. W. (2001). Metabotropic glutamate receptor subtypes 1 and 5 are activators of extracellular signal-regulated kinase signaling required for inflammatory pain in mice. Journal of Neuroscience, 21(11), 3771-3779.

- Kolarovic, A., & Schnürch, M. (2014). Flow Chemistry: Sonogashira Coupling. Molecules, 19(10), 15991-16004.

- Lockwood, N. A., & Gupta, V. K. (2018). Liquid Crystals as Sensitive Reporters of Lipid-Protein Interactions. Langmuir, 34(37), 10836-10845.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Mini reviews in medicinal chemistry, 22(15), 1957-1981.

- Sheffler, D. J., & Conn, P. J. (2005). A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators. Molecular pharmacology, 68(6), 1585-1593.

-

What are mGluR5 antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 23, 2026, from [Link]

- So, C. M., & Kwong, F. Y. (2012). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd (crotyl) Cl.

-

Class 1: Liquid Crystals, Lyotropic liquid crystals: types, properties, examples and applications. (2021, January 8). YouTube. Retrieved January 23, 2026, from [Link]

- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 19(18), 1488-1502.

- O'Donnell, C. J., & Lindsley, C. W. (2007). Metabotropic glutamate receptor 5 (mGluR5) antagonists. Current topics in medicinal chemistry, 7(16), 1537-1546.

- Raut, C. N., Mane, R. B., Bagul, S. M., Janrao, R. A., & Mahulikar, P. P. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)

- van der Stap, D., De Vries, T. J., & Schoffelmeer, A. N. (2011). The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP)

- Al-Ghorbani, M., & Osman, H. (2020).

Sources

- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 2. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(phenylethynyl)pyridine | 96206-92-7 | TCI AMERICA [tcichemicals.com]

- 4. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 8. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments with pH-responsive lyotropic liquid crystalline lipid nanoparticles for targeted bioactive agent delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Untapped Potential of 2-(2-Phenylethynyl)pyridine in Homogeneous Catalysis: A Guide for Exploratory Research

Introduction: A Molecule of Latent Catalytic Interest

2-(2-Phenylethynyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring linked to a phenylacetylene moiety. While its methylated analog, 2-methyl-6-(phenylethynyl)pyridine (MPEP), is extensively studied as a selective antagonist for the mGluR5 receptor in neuroscience, the parent compound, 2-(2-phenylethynyl)pyridine, remains a largely unexplored entity within the realm of catalysis.[1][2][3] This guide aims to bridge that gap by providing a forward-looking perspective on its potential applications as a ligand and a substrate in catalytic transformations.

The unique molecular architecture of 2-(2-phenylethynyl)pyridine, combining a Lewis basic nitrogen atom within the pyridine ring and an electron-rich carbon-carbon triple bond, presents intriguing possibilities for its role in catalysis. The pyridine nitrogen can serve as a coordinating ligand to a transition metal center, thereby influencing the metal's electronic properties and steric environment. Simultaneously, the phenylethynyl group can either remain a spectator substituent or actively participate in catalytic transformations such as hydrogenation or polymerization.

This document serves as a detailed application note and a set of exploratory protocols for researchers, scientists, and professionals in drug development who are interested in investigating the catalytic capabilities of 2-(2-phenylethynyl)pyridine. The proposed applications are grounded in established principles of catalysis and draw parallels from the behavior of structurally related molecules.

Synthesis of 2-(2-Phenylethynyl)pyridine

The synthesis of 2-(2-phenylethynyl)pyridine can be readily achieved via a Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (a 2-halopyridine).

Protocol: Synthesis via Sonogashira Coupling[4][5]

-

Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol, 1 equivalent), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Solvent and Reagents: Add degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equivalents) to the flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-phenylethynyl)pyridine.

Application Note I: A Novel Ligand in Cross-Coupling Reactions

The pyridine moiety of 2-(2-phenylethynyl)pyridine can act as a ligand for transition metals, most notably palladium, which is a workhorse in cross-coupling chemistry.[4][5] The nitrogen atom can coordinate to the palladium center, potentially stabilizing the active catalytic species and influencing its reactivity and selectivity. The bulky phenylethynyl group at the 2-position could provide a unique steric environment around the metal center, which may be beneficial in certain cross-coupling reactions.

Exploratory Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid[5][8]

This protocol outlines a hypothetical Suzuki-Miyaura coupling to assess the efficacy of 2-(2-phenylethynyl)pyridine as a ligand.

-

Catalyst Pre-formation (Optional): In a glovebox, stir a 1:2 molar ratio of Pd(OAc)₂ and 2-(2-phenylethynyl)pyridine in a small amount of degassed solvent (e.g., THF) for 30 minutes to form the palladium-ligand complex.

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and a base such as K₂CO₃ (3.0 mmol).

-

Catalyst and Ligand Addition: Add the pre-formed palladium complex or Pd(OAc)₂ (0.02 mmol, 2 mol%) and 2-(2-phenylethynyl)pyridine (0.04 mmol, 4 mol%) to the Schlenk tube.

-

Solvent and Reaction Conditions: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or TLC. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Hypothesized Suzuki-Miyaura Catalytic Cycle

Sources

- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(2-Phenylethynyl)pyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-(2-phenylethynyl)pyridine as a versatile N-donor ligand in palladium-catalyzed cross-coupling reactions. This guide delves into the synthesis of the ligand, the preparation of its palladium(II) precatalyst, and detailed, field-tested protocols for its use in Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. The content is structured to provide not only step-by-step procedures but also the underlying scientific rationale for experimental choices, mechanistic considerations, and strategies for reaction optimization.

Introduction: The Strategic Advantage of 2-(2-Phenylethynyl)pyridine in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.[1] The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand modulates the electronic and steric environment of the metal, thereby influencing the rates of key catalytic steps such as oxidative addition, transmetalation, and reductive elimination.[2]

Pyridine-based ligands have emerged as a significant class of N-donor ligands in palladium catalysis due to their strong coordination to the metal center and their tunable electronic properties.[3] However, the use of 2-substituted pyridines can present challenges, including potential catalyst inhibition through strong coordination.[3][4]

2-(2-Phenylethynyl)pyridine is a unique ligand that combines the coordinating nitrogen atom of the pyridine ring with a π-acidic alkyne moiety. This combination of a σ-donating nitrogen and a π-accepting phenylethynyl group can fine-tune the electronic properties of the palladium catalyst, potentially enhancing its catalytic activity and stability. This guide explores the practical applications of this intriguing ligand in key palladium-catalyzed reactions.

Synthesis and Characterization of the Ligand and its Palladium Complex

Synthesis of 2-(2-Phenylethynyl)pyridine

The synthesis of 2-(2-phenylethynyl)pyridine is typically achieved via a Sonogashira coupling reaction between a 2-halopyridine and phenylacetylene. This reaction itself is a testament to the power of palladium catalysis.

Protocol 1: Synthesis of 2-(2-Phenylethynyl)pyridine

-

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous and degassed toluene or THF

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous and degassed solvent, followed by triethylamine.

-

Add phenylacetylene dropwise to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(2-phenylethynyl)pyridine as a solid.

-

Preparation of a Dichloro[2-(2-phenylethynyl)pyridine]palladium(II) Precatalyst

While the ligand can often be added directly to the reaction mixture with a palladium source (in situ formation of the active catalyst), the use of a well-defined precatalyst can offer better reproducibility.[5]

Protocol 2: Synthesis of Dichloro[2-(2-phenylethynyl)pyridine]palladium(II) Complex [6]

-

Materials:

-

Palladium(II) chloride (PdCl₂) (1.0 equiv)

-

2-(2-Phenylethynyl)pyridine (2.0 equiv)

-

Anhydrous and degassed acetonitrile or methanol

-

-

Procedure:

-

Suspend PdCl₂ in the anhydrous solvent in a dry Schlenk flask under an inert atmosphere.

-

Add a solution of 2-(2-phenylethynyl)pyridine in the same solvent to the suspension.

-

Stir the mixture at room temperature for 12-24 hours. The formation of the complex is often indicated by a color change.

-

The resulting solid complex can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[7] The use of 2-(2-phenylethynyl)pyridine as a ligand can be beneficial in these reactions.

dot

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocols for 2-(2-Phenylethynyl)pyridine Derivatives as mGluR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of mGluR5 in Neurological and Psychiatric Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system (CNS).[1] Glutamate, the primary excitatory neurotransmitter, activates mGluR5, leading to the stimulation of various intracellular signaling pathways.[2] These receptors are highly expressed in brain regions associated with learning, memory, and emotion, such as the hippocampus, striatum, and amygdala.[3] Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.[3][4][5] This has made mGluR5 a compelling target for therapeutic intervention.

One of the key signaling cascades initiated by mGluR5 activation involves the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately influences neuronal excitability, synaptic plasticity, and gene expression.

2-(2-Phenylethynyl)pyridine (PEP) Derivatives as mGluR5 Negative Allosteric Modulators

2-(2-Phenylethynyl)pyridine (PEP) derivatives are a class of compounds that act as negative allosteric modulators (NAMs) of mGluR5.[5][7] Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct site on the receptor.[8][9] This binding induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to activate downstream signaling. This mode of action offers potential advantages, including greater subtype selectivity and a ceiling effect that may reduce the risk of over-inhibition.[5]

The prototypical compound in this class is 2-Methyl-6-(phenylethynyl)pyridine (MPEP).[7][10] MPEP was one of the first selective mGluR5 antagonists to be discovered and has been instrumental in elucidating the physiological roles of this receptor.[7][10] Subsequently, other derivatives, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), were developed with improved selectivity and pharmacokinetic properties.[11]

It is crucial to note that while PEP derivatives like MPEP are potent mGluR5 antagonists, some studies have shown that at higher concentrations, they can exhibit off-target effects, including weak antagonism of the N-methyl-D-aspartate (NMDA) receptor.[7][11][12][13] This necessitates careful dose-selection and the use of control experiments to ensure that observed effects are indeed mediated by mGluR5.

mGluR5 Signaling Pathway

Sources

- 1. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 8. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Phenylethynyl-Pyridine in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Untapped Potential of a Simple Scaffold

In the vast landscape of organic electronics, the discovery and optimization of novel materials for Organic Light-Emitting Diodes (OLEDs) remain a critical frontier. While complex, multi-functional molecules often take center stage, there is significant value in understanding the fundamental properties and potential applications of simpler molecular building blocks. 2-Phenylethynyl-pyridine, a molecule comprising a pyridine ring linked to a phenyl group via an ethynyl bridge, represents one such fundamental scaffold.

While extensively investigated in medicinal chemistry as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), its application in OLEDs is a largely unexplored domain.[1][2] This has led to its primary significance as a lead compound for developing more potent and selective mGluR5 antagonists.[2] However, the constituent parts of 2-phenylethynyl-pyridine—the electron-deficient pyridine ring and the conjugated phenylethynyl moiety—are key components in many high-performance OLED materials. Pyridine derivatives are widely recognized for their role as high-efficiency luminescent materials and are crucial in both hole transport layers (HTL) and electron transport layers (ETL) due to their ability to enhance charge mobility.[3]

This document serves as a comprehensive technical guide for researchers interested in exploring the potential of 2-phenylethynyl-pyridine and its derivatives in the field of OLEDs. We will delve into its synthesis, purification, and characterization, and based on the known properties of its constituent moieties, we will propose potential applications and provide detailed, field-proven protocols for its incorporation and evaluation in OLED devices. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for innovation.

Part 1: Synthesis and Characterization of 2-Phenylethynyl-Pyridine

The most common and efficient method for synthesizing 2-phenylethynyl-pyridine is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-bromopyridine) using a palladium catalyst and a copper(I) co-catalyst.

Protocol 1: Synthesis of 2-Phenylethynyl-Pyridine via Sonogashira Coupling

Objective: To synthesize 2-phenylethynyl-pyridine with high yield and purity.

Materials:

-

2-Bromopyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq) to the flask. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Addition of Phenylacetylene: Slowly add phenylacetylene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Causality of Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the homo-coupling of phenylacetylene.

-

Triethylamine: Acts as a base to neutralize the hydrogen halide formed during the reaction and as a solvent.

-

Copper(I) Iodide: Co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for 2-phenylethynyl-pyridine.

Protocol 2: Purification and Characterization

Objective: To obtain highly pure 2-phenylethynyl-pyridine suitable for device fabrication and to confirm its chemical identity.

Methodologies:

-

Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.

-

Recrystallization/Sublimation: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum sublimation for electronic-grade purity.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

-

Part 2: Photophysical and Electrochemical Properties

While specific experimental data for 2-phenylethynyl-pyridine in an OLED context is limited, we can infer its properties based on its constituent moieties. The phenylethynyl group is a well-known fluorophore, and the pyridine ring acts as an electron-withdrawing group.

Expected Photophysical Properties

| Property | Expected Characteristics |

| UV-Vis Absorption | Expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system. |

| Photoluminescence (PL) | Likely to show fluorescence in the blue region of the electromagnetic spectrum in dilute solutions. In the solid state, aggregation-caused quenching (ACQ) might be a concern, a common issue with planar aromatic molecules.[1] |

| Quantum Yield | The fluorescence quantum yield is expected to be moderate. Modifications to the structure, such as adding bulky side groups, could enhance solid-state emission by preventing π-π stacking. |

| Solvatochromism | The emission wavelength may show some dependence on solvent polarity due to the presence of the polar pyridine ring. |

Expected Electrochemical Properties

The electrochemical properties are crucial for determining the suitability of a material for specific layers in an OLED.

| Property | Expected Characteristics |

| HOMO (Highest Occupied Molecular Orbital) | The HOMO level is expected to be relatively deep due to the electron-withdrawing nature of the pyridine ring, which could facilitate hole injection from standard anode materials like ITO when properly interfaced. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The LUMO level is expected to be relatively low, which is a desirable characteristic for electron injection and transport. Pyridine-based materials are known to enhance charge mobility.[3] |

| Electrochemical Band Gap | The difference between the HOMO and LUMO levels will determine the electrochemical band gap, which should be correlated with the optical absorption onset. |

Part 3: Application in OLEDs - A Hypothetical Framework

Given its structure, 2-phenylethynyl-pyridine can be explored for several roles in an OLED device:

-

As a Blue Emitter (Host-Dopant System): Due to its expected blue fluorescence, it could be used as a dopant in a suitable host material. The host should have a wider bandgap to ensure efficient energy transfer to the 2-phenylethynyl-pyridine dopant.

-

As a Building Block for Advanced Materials: This is the most promising application. The 2-phenylethynyl-pyridine core can be functionalized to synthesize more complex molecules with tailored properties for use as emitters, hole-transporting materials (HTMs), or electron-transporting materials (ETLs). For instance, attaching hole-transporting moieties (e.g., triphenylamine) or electron-transporting moieties (e.g., oxadiazole) to the pyridine or phenyl rings could lead to novel multifunctional materials.

Logical Workflow for Developing Novel OLED Materials

Caption: A logical workflow for the design and development of novel OLED materials based on the 2-phenylethynyl-pyridine scaffold.

Part 4: General Protocols for OLED Fabrication and Characterization

The following protocols are generalized for the fabrication and testing of a simple multi-layer OLED device, where a material derived from 2-phenylethynyl-pyridine could be incorporated.

Protocol 3: OLED Device Fabrication by Thermal Evaporation

Objective: To fabricate a multi-layer OLED device to evaluate the performance of a new material.

Device Architecture (Example): ITO / HTL / EML / ETL / Cathode

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole-Transporting Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (e.g., a host doped with the new material)

-

Electron-Transporting Layer (ETL) material (e.g., Alq₃)

-

Cathode materials (e.g., LiF/Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Step-by-Step Methodology:

-

Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.

-

HTL Deposition: Deposit the HTL material onto the ITO substrate at a controlled rate (e.g., 1-2 Å/s). The thickness is typically 30-50 nm.

-

EML Deposition: Co-evaporate the host and dopant materials from separate sources. The doping concentration is a critical parameter to optimize (typically 1-10%). The thickness of the EML is usually 20-40 nm.

-

ETL Deposition: Deposit the ETL material at a controlled rate. The thickness is typically 20-40 nm.

-

Cathode Deposition: Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) through a shadow mask to define the active area of the device.

-

Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Experimental Workflow for OLED Fabrication

Sources

- 1. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenylethynyl pyridine-3-carboxylate | C14H9NO2 | CID 153865490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(2-Phenylethynyl)pyridine

Prepared by the Senior Application Scientist Team